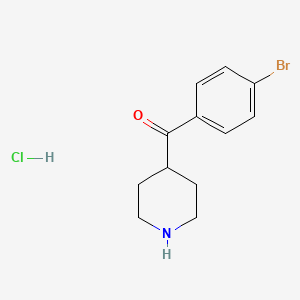

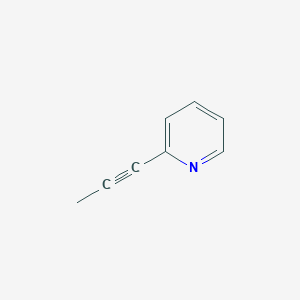

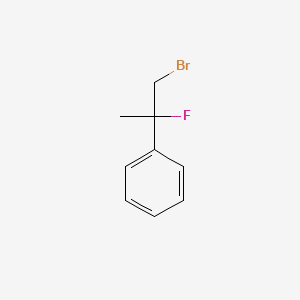

![molecular formula C7H12N2O B1282465 Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one CAS No. 16620-83-0](/img/structure/B1282465.png)

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyrrolopyrazine derivatives, including Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one includes a pyrrole ring and a pyrazine ring . The molecular formula is C7H12N2O .Chemical Reactions Analysis

The synthesis of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one derivatives involves a series of chemical reactions, including the formation of a domino imine, intramolecular annulation, and the Ugi-azide reaction .Applications De Recherche Scientifique

Anticancer Potential

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one, also known as PPDHMP, has been found to have anticancer potential. It was extracted from a new marine bacterium, Staphylococcus sp. strain MB30 .

- Methods of Application: The PPDHMP was purified through silica gel column chromatography and preparative HPLC. It was then characterized by FT-IR, LC–MS, and NMR analyses .

- Results: The PPDHMP exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner with the IC 50 concentration of 19.94 ± 1.23 and 16.73 ± 1.78 μg ml −1 respectively .

Antibiotic Agent

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one was isolated from a marine bacteria Bacillus tequilensis MSI45 and found to be effective against multidrug resistant Staphylococcus aureus .

- Methods of Application: The antimicrobial compound was purified using silica gel column chromatography and high performance liquid chromatography. It was then characterized by FT-IR, NMR, and GC-MS .

- Results: The extracted compound MSI45 showed a potent inhibitory effect on multidrug resistant S. aureus with an MIC of 15 0.172 mg L 1 and MBC of 20 0.072 mg L 1 .

Algicidal Agent

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been reported as an algicidal agent against Microcystis aeruginosa .

- Methods of Application: The specific methods of application or experimental procedures for this use case were not detailed in the source .

- Results: The specific results or outcomes obtained for this use case were not detailed in the source .

Antioxidant Agent

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been found to have antioxidant properties .

- Methods of Application: The compound was extracted from a marine bacteria Bacillus tequilensis MSI45 .

- Results: The compound showed high antioxidant activity. The antioxidant activity may increase the efficacy and safety of the molecule in drug development .

Synthetic Strategies

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results: The advantages and drawbacks of the synthetic strategies are considered .

Unusual Transamidation Reaction

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been involved in an unusual transamidation reaction .

- Methods of Application: The compound was used in the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines .

- Results: The isolation of the hexahydropyrrolo[3,4-c]pyrrole amide intermediate revealed the pathway of the reaction mechanism .

Antioxidant Agent

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been found to have antioxidant properties .

- Methods of Application: The compound was extracted from a marine bacteria Bacillus tequilensis MSI45 .

- Results: The compound showed high antioxidant activity. The antioxidant activity may increase the efficacy and safety of the molecule in drug development .

Synthetic Strategies

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results: The advantages and drawbacks of the synthetic strategies are considered .

Unusual Transamidation Reaction

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one has been involved in an unusual transamidation reaction .

- Methods of Application: The compound was used in the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines .

- Results: The isolation of the hexahydropyrrolo[3,4-c]pyrrole amide intermediate revealed the pathway of the reaction mechanism .

Propriétés

IUPAC Name |

2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-5-9-3-1-2-6(9)4-8-7/h6H,1-5H2,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVZOGYWWGUUFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(=O)CN2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544868 |

Source

|

| Record name | Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one | |

CAS RN |

16620-83-0 |

Source

|

| Record name | Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

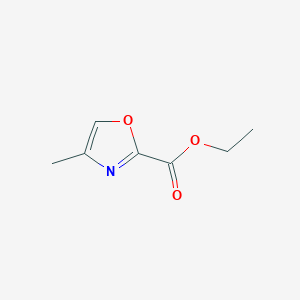

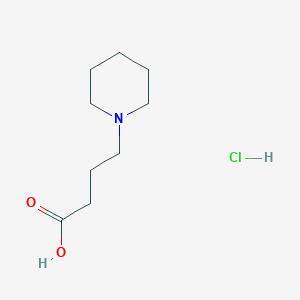

![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)

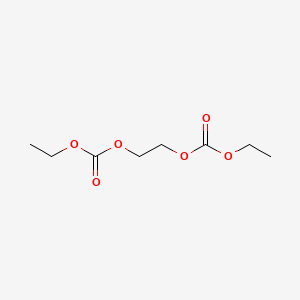

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)